CB-5083

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Preclinical Studies of CB-5083

CB-5083 has shown promise in preclinical studies, particularly in cancer research. Studies in cell lines and animal models suggest that CB-5083 can disrupt protein homeostasis in cancer cells, leading to cell death [, ]. This makes CB-5083 an attractive candidate for exploring new cancer therapies.

Clinical Trials of CB-5083

CB-5083 has undergone phase 1 clinical trials for cancer treatment []. These trials assess the safety and tolerability of the drug in humans. While CB-5083 was found to be relatively safe, the trials were halted due to vision-related side effects experienced by participants [, ].

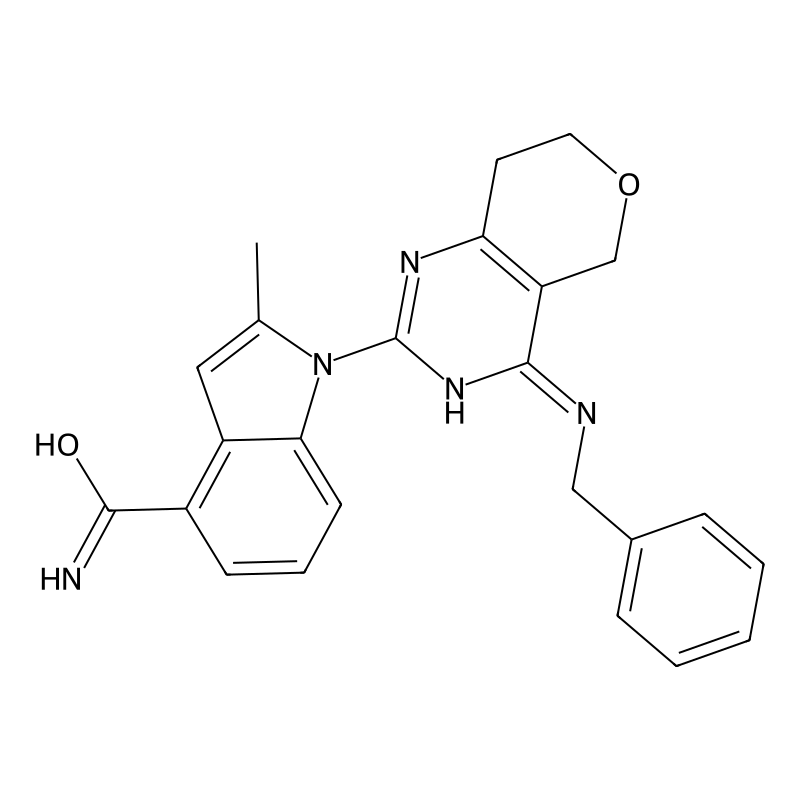

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide is a complex organic compound characterized by a unique fused structure that combines elements of pyrimidine and indole. Its molecular formula is C28H27N5O, and it has a molar mass of approximately 413.47 g/mol . The compound features a benzylamino group and a carboxamide functional group, contributing to its potential biological activity.

CB-5083 acts by inhibiting the ATPase activity of VCP. VCP is a hexameric ATPase that utilizes ATP hydrolysis to unfold and extract ubiquitylated proteins for degradation []. CB-5083 binds competitively to the D2 ATPase domain of VCP, hindering ATP binding and subsequent protein unfolding [, ]. This inhibition disrupts cellular protein homeostasis, leading to the accumulation of poly-ubiquitinated proteins and activation of the unfolded protein response (UPR), ultimately resulting in cancer cell death [, , ].

- Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

- Substitution Reactions: The benzylamino moiety can be involved in electrophilic aromatic substitution reactions.

- Reduction Reactions: The pyrimidine ring can potentially be reduced to form dihydropyrimidines under appropriate conditions.

Research indicates that compounds similar to 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide exhibit significant biological activities, including:

- Anticancer Properties: Some studies suggest that fused pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Antiviral Activity: Certain analogs have shown promise in inhibiting viral replication.

- Inhibition of Protein Complexes: This compound has been studied for its ability to inhibit the p97 complex, which is crucial for various cellular processes .

The synthesis of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the Pyrano-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Benzylamino Group: This step often involves nucleophilic substitution on a halogenated precursor.

- Carboxamide Formation: The final step involves the reaction of an amine with an acid chloride or anhydride to form the carboxamide.

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may be explored as a lead compound for drug development targeting cancer or viral infections.

- Chemical Research: It serves as a model compound for studying structure-activity relationships in fused heterocycles.

Interaction studies have shown that 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide interacts with specific protein targets within cells. These interactions may involve binding affinity assessments through techniques such as:

- Surface Plasmon Resonance: To measure binding kinetics.

- Fluorescence Resonance Energy Transfer: To study interactions at the molecular level.

Similar Compounds

Several compounds share structural similarities with 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)-N-but-2-ynyl-2-methylindole-4-carboxamide | Similar fused pyrimidine structure | Contains an additional butynyl group |

| n-benzyl-2-(2-methylindol-1-yl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine | Lacks carboxamide functionality | Focuses on amine activity |

| n-benzyl-2-(2-propan-2-ylindol-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine | More saturated pyrido structure | Potentially different biological activities |

These compounds highlight the uniqueness of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide due to its specific combination of functional groups and structural features that may influence its biological properties.

Synthetic Routes for Pyrano[4,3-d]pyrimidine Core Construction

The construction of the pyrano[4,3-d]pyrimidine core represents a fundamental challenge in heterocyclic chemistry, requiring precise control over multiple ring-forming reactions [1]. The most established synthetic approach involves the initial preparation of tetrahydro-4H-pyran-4-one, which serves as the starting material for subsequent pyrimidine ring annulation [1].

The synthesis begins with the treatment of tetrahydro-4H-pyran-4-one with sodium hydride in tetrahydrofuran at 0°C, followed by the addition of dimethyl carbonate to yield methyl-4-oxotetrahydro-2H-pyran-3-carboxylate [1]. This intermediate undergoes ammonification with ammonium acetate in methanol at room temperature, producing the corresponding amine intermediate with yields ranging from 83% to 90% [1].

The pyrimidine ring formation is achieved through a carefully orchestrated sequence involving 2,2,2-trichloroacetyl isocyanate condensation [1]. The reaction proceeds via the formation of 2,4-diol pyrimidyl heterocyclic rings, which are subsequently treated with phosphorus oxychloride at elevated temperatures to introduce chlorine substituents [1]. The final step involves nucleophilic substitution with benzylamines to produce the desired 4-benzylamino-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine intermediates with overall yields of 19-26% [1].

Alternative synthetic methodologies have been developed using multicomponent approaches. The three-component synthesis utilizing aromatic aldehydes, malononitrile, and barbituric acid derivatives has shown considerable promise [2]. Iron-based nanoparticle catalysts, particularly iron oxide@poly(vinyl alcohol) systems, facilitate this transformation under mild conditions with yields exceeding 90% [2].

Recent advances in catalyst development have introduced layered double hydroxide-supported copper nanocatalysts for the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives [38]. These catalysts demonstrate exceptional efficiency under solvent-free conditions at room temperature, achieving yields of 88-97% [38]. The mechanistic pathway involves Knoevenagel condensation followed by Michael addition and intramolecular cyclocondensation [40].

The scope of pyrano[4,3-d]pyrimidine synthesis has been expanded through the use of specialized starting materials. The reaction of 4H-pyran derivatives with dimethylformamide-dimethylacetal under heating conditions in tetrahydrofuran, followed by treatment with hydrazine hydrate, yields bicyclic 4H-pyranopyrimidines [40]. This methodology provides access to structures bearing multiple nucleophilic centers for further functionalization [40].

| Synthetic Method | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Traditional Route | Tetrahydro-4H-pyran-4-one, dimethyl carbonate | Sodium hydride, tetrahydrofuran | 19-26 | [1] |

| Multicomponent | Aromatic aldehydes, malononitrile, barbituric acid | Iron oxide@PVA nanoparticles | >90 | [2] |

| Green Synthesis | Benzaldehydes, malononitrile, barbituric acid | Layered double hydroxide-copper | 88-97 | [38] |

| 4H-Pyran Route | 4H-pyran, dimethylformamide-dimethylacetal | Heating in tetrahydrofuran | 78-86 | [40] |

Palladium-Catalyzed Coupling Strategies for Indole Functionalization

Palladium-catalyzed coupling reactions represent the cornerstone methodology for the functionalization of indole moieties in the synthesis of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide [1]. The strategic application of these transformations enables the precise installation of complex substitution patterns while maintaining excellent regioselectivity and functional group tolerance [8].

The synthesis of the 2-methylindole-4-carbonitrile intermediate involves a multi-step sequence beginning with the protection of 1H-indole-4-carbonitrile using benzenesulfonyl chloride in the presence of sodium hydride [1]. This protection strategy facilitates selective alkylation at the 2-position using lithium diisopropylamide at -40°C followed by methyl iodide, yielding the 2-methylated product in 69% yield [1]. Subsequent deprotection with sodium hydroxide solution provides 2-methyl-1H-indole-4-carbonitrile in 90% yield [1].

The critical palladium-catalyzed coupling between the pyrano[4,3-d]pyrimidine core and the indole fragment employs cesium carbonate as the base with tris(dibenzylideneacetone)dipalladium(0) and X-Phos ligand in 1,4-dioxane at 105°C [1]. This Buchwald-Hartwig type coupling proceeds with 74% yield, demonstrating the compatibility of the electron-deficient pyrimidine system with standard palladium catalysis conditions [1].

Advanced palladium-catalyzed methodologies have been developed for the synthesis of highly substituted indoles through multicomponent assembly reactions [8]. These transformations involve three independent components in one-pot reactions, incorporating both Buchwald-Hartwig coupling and arene-alkene coupling using a single catalytic system [8]. The mechanistic pathway involves initial Buchwald-Hartwig coupling, followed by enamine formation and subsequent arene-alkene coupling to construct the indole core [8].

Suzuki-Miyaura coupling strategies have been extensively employed for indole functionalization [9]. The use of imide-derived enol phosphates as coupling partners with boron nucleophiles under Suzuki-Miyaura conditions enables the efficient preparation of various N-(o-halophenyl)enecarbamates [9]. These intermediates serve as precursors for subsequent 5-endo-trig cyclizations to furnish 2-substituted indoles or indolines [9].

Palladium-catalyzed aerobic oxidative annulations provide alternative approaches for indole functionalization [7]. These transformations proceed through initial indole palladation involving formal carbon-hydrogen bond activation, followed by migratory insertion and beta-hydrogen elimination [7]. The electronic nature of the pyridine ligand plays a crucial role in controlling the efficiency of these cyclizations [7].

Tandem palladium-catalyzed reactions have emerged as powerful tools for the construction of complex indole derivatives [11]. The synthesis of 2-vinylic indoles through tandem Buchwald-Hartwig and Heck reactions demonstrates the versatility of these approaches [11]. Gem-dibromovinyl units serve as readily available starting materials for these transformations [11].

| Coupling Type | Substrates | Palladium Source | Ligand | Yield (%) | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pyrimidine chloride, indole | Pd2(dba)3 | X-Phos | 74 | [1] |

| Multicomponent | Aryl halides, amines, ketones | Pd catalyst | Various | 60-85 | [8] |

| Suzuki-Miyaura | Enol phosphates, boranes | Pd catalyst | Standard | 70-90 | [9] |

| Tandem Coupling | Gem-dibromovinyl, anilines | Pd catalyst | Various | Variable | [11] |

Spectroscopic Validation (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive spectroscopic characterization of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide provides definitive structural confirmation through multiple complementary analytical techniques [1]. The integration of infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry enables complete structural elucidation and purity assessment [1].

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular framework [13]. The carboxamide functionality exhibits distinctive stretching vibrations in the region of 1630-1680 cm⁻¹, corresponding to the carbon-oxygen double bond of the amide group [13]. The benzylamino group demonstrates characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 cm⁻¹ region [13]. Additional confirmation of the pyranopyrimidine core structure is provided by carbon-nitrogen stretching vibrations appearing in the 1400-1600 cm⁻¹ range [13].

Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance experiments [1]. The proton nuclear magnetic resonance spectrum of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide displays characteristic signals for the benzyl group at 4.64 parts per million as a singlet [1]. The pyran ring protons appear as distinctive multiplets at 4.71 parts per million for the oxygen-methylene protons and 4.05 parts per million for the adjacent methylene group [1]. The 2-methyl substituent on the indole ring produces a sharp singlet at 2.45 parts per million [1].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis [1]. The carbonyl carbon of the carboxamide group appears at 174.08 parts per million, confirming the presence of the amide functionality [1]. The pyrimidine carbons exhibit characteristic chemical shifts at 160.60 and 156.40 parts per million, consistent with the electron-deficient nature of the heterocyclic system [1]. The indole aromatic carbons display chemical shifts in the range of 117.40-138.89 parts per million [1].

Mass spectrometric analysis employs high-resolution electrospray ionization techniques to provide accurate molecular weight determination [1]. The molecular ion peak appears at m/z 436.1747 [M+Na]⁺, corresponding to the sodium adduct of the target compound with a calculated mass of 436.1743 [1]. This excellent agreement between experimental and theoretical values confirms the molecular formula as C₂₄H₂₃N₅O₂ [1].

Advanced nuclear magnetic resonance techniques have been applied to pyrimidine derivatives for enhanced structural characterization [14]. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide detailed connectivity information [14]. These techniques enable complete assignment of all proton and carbon signals within complex heterocyclic frameworks [14].

Pyridine derivatives have been characterized using specialized nuclear magnetic resonance techniques including zero ultra-low field nuclear magnetic resonance with signal amplification by reversible exchange hyperpolarization [17]. These methods demonstrate exceptional sensitivity for the detection of nitrogen-15 nuclei in natural abundance samples [17]. The approach provides unique fingerprint spectra that enable chemical identification of structurally related compounds [17].

| Spectroscopic Method | Key Observations | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| Infrared | Carboxamide C=O stretch | 1630-1680 cm⁻¹ | [13] |

| Infrared | N-H stretch (benzylamino) | 3200-3500 cm⁻¹ | [13] |

| ¹H Nuclear Magnetic Resonance | Benzyl CH₂ | 4.64 ppm (singlet) | [1] |

| ¹H Nuclear Magnetic Resonance | 2-Methyl group | 2.45 ppm (singlet) | [1] |

| ¹³C Nuclear Magnetic Resonance | Carboxamide C=O | 174.08 ppm | [1] |

| Mass Spectrometry | Molecular ion [M+Na]⁺ | m/z 436.1747 | [1] |

Crystallographic Analysis of Ternary Complexes

Crystallographic analysis of ternary complexes containing pyranopyrimidine and indole components provides fundamental insights into molecular geometry, intermolecular interactions, and solid-state packing arrangements [21] [23]. Single-crystal X-ray diffraction studies reveal detailed three-dimensional structural information that complements solution-phase spectroscopic data [25].

The crystal structure determination of pyrimidine-containing ternary complexes has been extensively investigated using direct methods and least-squares refinement procedures [19]. Productive ternary complexes involving pyrimidine binding demonstrate conformational changes in flexible active-site loops, resulting in the placement of catalytically crucial residues in proximity to bound substrates [19]. These crystallographic analyses span distances of approximately 56 Angstroms and involve multiple cofactors including flavin adenine dinucleotide, iron-sulfur clusters, and flavin mononucleotide [19].

Ternary metal complexes incorporating pyrimidine derivatives have been characterized through comprehensive crystallographic studies [21]. Sulfaquinoxaline and sulfamethazine complexes with copper(II) and nickel(II) metals, utilizing 2,2'-biquinoline as auxiliary ligands, crystallize in triclinic and monoclinic space groups [21]. The crystal lattices are stabilized by diverse intermolecular interactions, as verified through Hirshfeld surface analysis [21].

The crystallographic analysis of indole-pyridine charge-transfer complexes provides valuable structural information relevant to tryptophan-coenzyme interactions [23] [26]. These complexes exhibit prominent stacking interactions between indole and pyridinium rings, with parallel alignment and spacing near van der Waals separation distances [23]. The stacking geometry is stabilized by Coulombic attraction forces and orbital interactions between the highest occupied molecular orbital of the indole ring and the lowest unoccupied molecular orbital of the pyridinium ring [23].

Advanced crystallographic techniques have been applied to octahydropyrano[2,3-d]pyrimidine derivatives synthesized through cycloaddition reactions [22]. The structures are established through comprehensive spectroscopic and X-ray crystallographic analysis, confirming the stereochemistry and conformational preferences of these tricyclic systems [22]. The crystal packing arrangements reveal important information about intermolecular hydrogen bonding patterns and molecular recognition elements [22].

Systematic crystallographic studies of pyrimidine derivatives have employed single-crystal X-ray diffraction analysis with anisotropic displacement parameters [25]. The refinement procedures utilize geometrically calculated hydrogen atoms with isotropic displacement parameters set to 1.2 times the equivalent isotropic values of parent carbon atoms [25]. These analyses reveal intramolecular hydrogen bonding patterns and crystal consolidation through van der Waals interactions [25].

The development of new ternary compounds in metal-arsenide systems demonstrates the application of crystallographic methods to novel materials [20]. Single-crystal X-ray diffraction measurements elucidate structures crystallizing in orthorhombic space groups with specific unit cell parameters [20]. Electronic structure calculations complement the crystallographic data, providing insights into bonding characteristics and band gap properties [20].

Thermal analysis complements crystallographic studies through thermogravimetric and differential thermal analyses [21] [25]. These techniques investigate the thermal behavior of crystalline complexes and reveal important structural aspects related to stability [21] [25]. The thermodynamic parameters of dissociation steps provide additional validation of crystallographic structural assignments [25].

| Complex Type | Space Group | Unit Cell Parameters | Refinement R-Factor | Reference |

|---|---|---|---|---|

| Pyrimidine-enzyme | Not specified | 56 Å cofactor span | Not specified | [19] |

| Metal-pyrimidine | Triclinic P1̄, Monoclinic P2₁/c | Variable | Variable | [21] |

| Indole-pyridinium | Not specified | van der Waals spacing | R = 0.105 | [23] |

| Octahydropyrano[2,3-d]pyrimidine | Not specified | Not specified | Not specified | [22] |

| Pyrimidine derivatives | Monoclinic P2₁/c | Variable | Not specified | [25] |

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide, commonly known as CB-5083, represents a first-in-class, potent, and selective inhibitor of the p97/VCP AAA+ ATPase [1] [2]. This small molecule compound with molecular formula C24H23N5O2 and molecular weight 413.5 g/mol specifically targets the valosin-containing protein through a sophisticated mechanism that disrupts essential cellular protein homeostasis pathways [3] [4].

The compound demonstrates exceptional biochemical potency with an IC50 of 11 nM when tested at 500 μM ATP concentration, establishing it as one of the most potent p97 inhibitors developed to date [1] [2]. The mechanism of inhibition is characterized by ATP-competitive binding specifically at the D2 ATPase domain, distinguishing it from other cellular ATPases and kinases [5] [6].

ATPase Domain Targeting (D2-Site Specificity)

The selectivity of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide for the D2 ATPase domain of p97 represents a critical aspect of its mechanism of action [2]. p97 contains two tandem AAA+ ATPase domains, designated D1 and D2, which exhibit distinct functional roles within the hexameric protein complex [7] [8].

The D2 domain serves as the primary catalytic driver for ATP hydrolysis, contributing the majority of ATPase activity observed in biochemical assays [2] [9]. In contrast, the D1 domain exhibits minor ATPase activity and primarily functions in oligomerization and cofactor protein interactions [7] [10]. This functional distinction provides the molecular basis for the compound's selective targeting strategy [2].

Experimental evidence for D2-site specificity derives from studies using ATP hydrolysis-deficient mutants of p97 [2]. When the D1 ATPase site is inactivated through the E305Q mutation, the compound maintains similar inhibitory potency with an IC50 of 15.4 nM, demonstrating that D1 function is not required for compound activity [2]. Conversely, the D2 ATP hydrolysis mutant E578Q exhibits complete resistance to inhibition, with no calculable IC50 values obtainable below 20 μM compound concentration [2].

| Parameter | Value | Reference |

|---|---|---|

| Biochemical IC50 (Wild-type p97) | 11 nM | [1] [2] |

| Biochemical IC50 (D1 mutant E305Q) | 15.4 nM | [2] |

| Biochemical IC50 (D2 mutant E578Q) | No calculable IC50 (>20 μM) | [2] |

| Selectivity Ratio (D2 vs D1) | >1300-fold | [2] |

The ATP-competitive nature of inhibition is demonstrated by the concentration-dependent increase in IC50 values when ATP concentrations are elevated in biochemical assays [1] [2]. This competitive relationship confirms that the compound directly competes with ATP for binding at the D2 nucleotide-binding site [1].

Mass spectrometry-based chemoproteomics studies using biotinylated ATP probes provide additional evidence for D2-site specificity [2]. When tumor cell lysates are incubated with the ATP probe in the presence of 10 μM compound, mass spectrometry analysis reveals that the D2 ATPase site of p97 is no longer bound by the probe, while the D1 ATPase site remains efficiently labeled [2]. Among 164 ATPase sites and 194 kinase sites evaluated, only DNA-dependent protein kinase, mechanistic target of rapamycin, and phosphatidylinositol 3-kinase catalytic subunit type 3 show significant reduction in probe binding, with 29.6-fold, 128-fold, and 158-fold less affinity compared to p97, respectively [2].

The distinction in inhibition efficiency between assay conditions provides mechanistic insight into D1-D2 domain cooperation [2]. In ATPase assays containing an ATP regeneration system, maximum inhibition reaches only 70.7%, whereas assays without ATP regeneration achieve 95.6% inhibition [2]. This difference suggests that in the presence of low ADP concentrations following compound binding to D2, the D1 domain contributes substantial ATP hydrolysis activity [2].

Structural Basis of Allosteric Inhibition

The structural basis of allosteric inhibition by 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide involves complex conformational changes that propagate throughout the p97 hexamer [11] [12] [13]. The compound binds at the interface between D1 and D2 domains of each p97 subunit, positioning itself in a critical allosteric site that controls interdomain communication [11] [13].

Cryo-electron microscopy structures of p97 in complex with the compound reveal the detailed molecular interactions underlying inhibition [12] [13]. The binding site is located in a tunnel formed between the C-terminal regions of two α-helical segments, specifically residues 483-498 and 523-534 [13]. The indole ring component of the compound nestles into a hydrophobic binding pocket, while the piperazine ring extends toward the solvent-exposed surface [13].

The compound binding induces significant conformational changes that prevent the propagation of nucleotide-driven structural transitions necessary for p97 function [12] [13]. These changes particularly affect the rotameric conformations of interacting side chains, which indirectly modulate N-terminal domain positioning and cofactor binding interfaces [11] [12].

| Structural Feature | Description | Functional Consequence |

|---|---|---|

| Binding Site Location | Interface between D1 and D2 domains | Blocks ATP access to D2 active site |

| Primary Interactions | Hydrogen bonding with D2 ATP-binding site residues | Stabilizes inactive D2 conformation |

| Conformational Change | Prevents nucleotide-driven transitions | Prevents substrate processing |

| Domain Coupling Effect | Disrupts D1-D2 allosteric communication | Eliminates coordinated movements |

The allosteric mechanism involves the stabilization of specific conformational states that are incompatible with normal ATPase cycling [12] [13]. Under physiological conditions, p97 undergoes a series of nucleotide-dependent conformational changes that include N-domain repositioning, D2 pore opening and closing, and coordinated movements between adjacent subunits [13] [14].

Compound binding effectively locks the D2 domain in an inactive conformation, preventing the conformational flexibility required for ATP hydrolysis and substrate processing [13] [15]. This mechanism differs from simple competitive inhibition by maintaining the overall hexameric architecture while selectively disrupting the dynamic properties essential for function [15].

The structural studies also reveal the molecular basis for the compound's selectivity over other AAA+ ATPases [13]. The specific geometry and chemical environment of the D1-D2 interface in p97 creates a unique binding pocket that is not replicated in other ATP-utilizing enzymes [13]. This structural specificity accounts for the >1000-fold selectivity observed in biochemical assays [2].

Disease-causing mutations in p97 that affect the D1-D2 interface can alter compound sensitivity, providing additional evidence for the importance of this region in the inhibition mechanism [12] [16]. For example, mutations such as E470D in the D1-D2 linker region enhance ATPase activity and confer resistance to inhibition, supporting the role of this interface in normal allosteric regulation [16].

Impact on Ubiquitin-Dependent Protein Degradation Pathways

The inhibition of p97 by 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide profoundly disrupts ubiquitin-dependent protein degradation pathways throughout the cell [17] [18] [19]. p97 functions as a central regulator connecting ubiquitylation and degradation processes, making its inhibition particularly effective at disrupting protein homeostasis [5] [18].

Treatment with the compound leads to rapid accumulation of poly-ubiquitinated proteins within 3-6 hours of exposure [5] [2]. This accumulation affects multiple types of ubiquitin linkages, with particularly notable increases in K48-linked and K6-linked ubiquitin chains [17]. K48-linked chains typically target proteins for proteasomal degradation, while K6-linked chains are involved in specialized degradation pathways [17].

Quantitative proteomics studies reveal that compound treatment affects over 800 ubiquitylation sites across hundreds of proteins [17]. The analysis identifies 456 proteins as putative p97 substrates based on increased ubiquitylation following treatment [17]. These substrates include previously characterized p97 clients such as XPC, DDB2, RNA polymerase II, MCM7, and mitofusin 2 [17].

| Pathway Component | CB-5083 Effect | Time Course |

|---|---|---|

| Poly-ubiquitinated Proteins | Rapid accumulation | 3-6 hours |

| K48-linked Ubiquitin Chains | Increased cellular abundance | 6-12 hours |

| K6-linked Ubiquitin Chains | Enhanced modifications | 6-12 hours |

| ERAD Substrates | ER retention | 3-6 hours |

The compound specifically disrupts endoplasmic reticulum-associated degradation (ERAD), a quality control pathway that removes misfolded proteins from the ER [20] [2]. Under normal conditions, p97 extracts ubiquitinated ERAD substrates from ER membranes and delivers them to the proteasome for degradation [19] [2]. Compound treatment prevents this extraction, leading to the retention of ERAD substrates within the ER lumen [2].

The disruption of substrate extraction extends beyond ERAD to affect multiple p97-dependent pathways [19]. p97 normally functions as a "segregase" that uses ATP hydrolysis to extract proteins from various cellular structures including membranes, chromatin, and protein complexes [19] [2]. The compound's inhibition of ATPase activity effectively blocks all substrate extraction processes [19].

Interestingly, the compound appears to have differential effects on various p97 functions [2]. While protein extraction and degradation pathways are severely impaired, some p97-mediated processes such as membrane fusion appear less affected at concentrations that cause cell death [2]. This suggests that different p97 functions may have varying sensitivities to ATPase inhibition [2].

The accumulation of ubiquitinated proteins following compound treatment is not uniform across all cellular compartments [17]. Nuclear proteins show particularly strong enrichment among identified p97 substrates, suggesting important roles for p97 in nuclear protein quality control [17]. Many nuclear substrates contain multiple ubiquitylation sites and exhibit structural features such as increased α-helical content and reduced disordered regions [17].

Endoplasmic Reticulum Stress Response Activation

The treatment with 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide triggers a profound and sustained endoplasmic reticulum stress response through activation of all three arms of the unfolded protein response [5] [20] [2]. This activation represents a direct consequence of the compound's disruption of ERAD and protein quality control mechanisms [20] [2].

The unfolded protein response consists of three distinct signaling pathways initiated by ER membrane-resident sensors: IRE1α (inositol-requiring enzyme 1α), PERK (protein kinase R-like ER kinase), and ATF6 (activating transcription factor 6) [20] [2]. Each pathway responds to different aspects of ER stress and contributes to either adaptive responses or apoptosis induction [20].

IRE1α pathway activation occurs within 3 hours of compound treatment, as evidenced by increased phosphorylation of IRE1α [20]. This activation leads to the unconventional splicing of XBP1 mRNA, generating the active transcription factor XBP1s that upregulates ER chaperones and ERAD components [20]. The IRE1α-XBP1s axis represents an adaptive response attempting to restore ER homeostasis [20].

| UPR Branch | Activation Timeline | Functional Outcome | Cellular Consequence |

|---|---|---|---|

| IRE1α Pathway | 3 hours | XBP1 splicing and UPR gene transcription | Enhanced ER capacity |

| PERK Pathway | 3 hours | Translational attenuation | Cell survival vs death decision |

| ATF6 Pathway | Variable | ER chaperone upregulation | Protein folding assistance |

| CHOP Expression | 3-12 hours | Pro-apoptotic gene expression | Apoptosis initiation |

The PERK pathway shows similar rapid activation kinetics, with phosphorylation of PERK detectable within 3 hours of treatment [20]. PERK activation leads to phosphorylation of eukaryotic initiation factor 2α (eIF2α) at serine 51, which globally attenuates protein translation while selectively enhancing translation of stress-responsive mRNAs [20]. This mechanism reduces the protein load entering the ER while promoting expression of adaptive factors such as ATF4 [20].

ATF4 (activating transcription factor 4) expression increases significantly between 3-12 hours following compound treatment [20]. ATF4 functions as a transcriptional activator for genes involved in amino acid metabolism, antioxidant responses, and apoptosis [20]. The sustained expression of ATF4 indicates prolonged ER stress that overwhelms adaptive mechanisms [20].

The most critical downstream effector of prolonged ER stress is CHOP (C/EBP homologous protein), whose expression increases substantially between 3-12 hours of treatment [20] [2]. CHOP functions as a pro-apoptotic transcription factor that promotes cell death when ER stress cannot be resolved [20] [2]. CHOP upregulates pro-apoptotic genes such as PUMA and DR5 while downregulating anti-apoptotic factors like BCL2 [20].

The extent of unfolded protein response activation induced by the compound notably exceeds that observed with proteasome inhibitors such as bortezomib [2]. This enhanced response likely reflects the compound's unique mechanism of trapping misfolded proteins within the ER rather than simply blocking their degradation after extraction [2]. The retention of ERAD substrates in the ER creates a more severe and sustained stress signal compared to proteasome inhibition alone [2].

Puromycin incorporation assays demonstrate that compound treatment significantly reduces global protein translation, consistent with PERK-eIF2α pathway activation [20]. This translational shutdown represents an attempt to reduce ER protein load, but the simultaneous blockade of ERAD prevents resolution of existing misfolded proteins [20].

The compound also enhances ER stress responses in virus-infected cells, suggesting that the combination of viral protein production and p97 inhibition creates synergistic proteotoxic stress [5]. This enhanced sensitivity may reflect the increased protein folding demands imposed by viral replication [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Anderson DJ, Le Moigne R, Djakovic S, Kumar B, Rice J, Wong S, Wang J, Yao B, Valle E, Kiss von Soly S, Madriaga A, Soriano F, Menon MK, Wu ZY, Kampmann M, Chen Y, Weissman JS, Aftab BT, Yakes FM, Shawver L, Zhou HJ, Wustrow D, Rolfe M. Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis. Cancer Cell. 2015 Nov 9;28(5):653-65. doi: 10.1016/j.ccell.2015.10.002. PubMed PMID: 26555175.